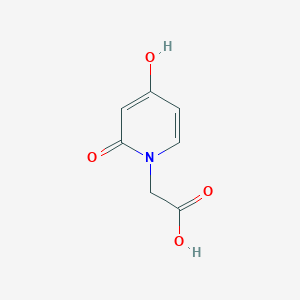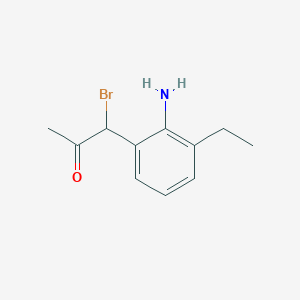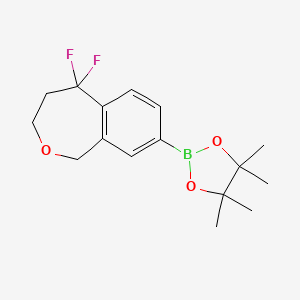
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic organic compound. It features a benzoxepin ring system substituted with difluoro groups and a dioxaborolane moiety. This compound is of interest in various fields of chemistry and materials science due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps:
Formation of the Benzoxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Dioxaborolane Moiety: This step often involves borylation reactions using boronic acids or esters under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions could involve the removal of fluorine atoms or the reduction of the benzoxepin ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxepin ring or dioxaborolane moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity.
Medicine
Diagnostic Tools: It might be used in the development of diagnostic agents or imaging tools due to its unique chemical properties.
Industry
Polymer Synthesis: The compound could be used as a monomer or comonomer in the synthesis of specialized polymers.
作用機序
The mechanism by which 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects would depend on its specific application. For example, in catalysis, it might act as a ligand that stabilizes the transition state of a reaction. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
類似化合物との比較
Similar Compounds
2-(3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the difluoro groups, which may affect its reactivity and properties.
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborane: Similar structure but with different substituents on the dioxaborolane moiety.
Uniqueness
The presence of difluoro groups and the specific arrangement of the benzoxepin and dioxaborolane moieties make 2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane unique. These structural features may impart distinct chemical and physical properties, making it valuable for specific applications.
特性
分子式 |
C16H21BF2O3 |
|---|---|
分子量 |
310.1 g/mol |
IUPAC名 |
2-(5,5-difluoro-3,4-dihydro-1H-2-benzoxepin-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BF2O3/c1-14(2)15(3,4)22-17(21-14)12-5-6-13-11(9-12)10-20-8-7-16(13,18)19/h5-6,9H,7-8,10H2,1-4H3 |
InChIキー |
ODTIJCGELZTBQW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCOC3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





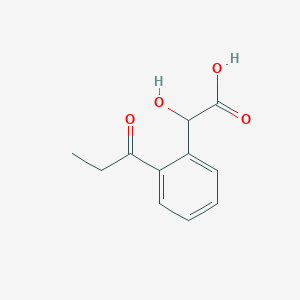
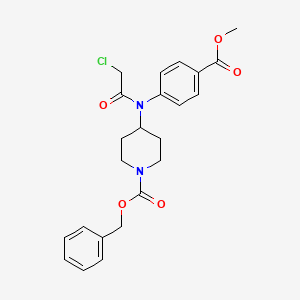
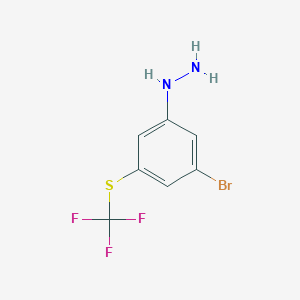
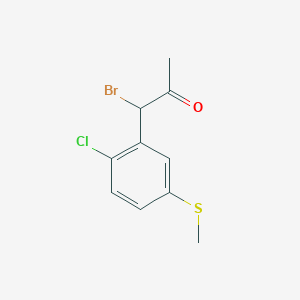

![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)


